

GSK4027 treatment time and concentration in HEK293 cells

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Compound Focus: **GSK 4027**

Cat. No.: S529459

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GSK4027 at a Glance

GSK4027 is a potent and selective chemical probe for the bromodomains of **PCAF (KAT2B)** and **GCN5 (KAT2A)**. The table below summarizes its key biochemical and cellular characteristics.

Property	Details
Molecular Formula	C ₁₇ H ₂₁ BrN ₄ O [1]
Molecular Weight	377.28 g/mol [2] [1]
CAS Number	2079896-25-4 [2] [1]
Primary Target	PCAF/GCN5 Bromodomain [3] [4]
Biochemical Potency (K _i)	1.4 nM for both PCAF & GCN5 [3] [1]
Cellular Potency (IC ₅₀)	60 nM in HEK293 cells [3] [2] [4]
Solubility	~50 mg/mL (132.53 mM) in DMSO [2] [1]
Negative Control	GSK4028 (inactive enantiomer) [3] [4]

Detailed Experimental Protocol

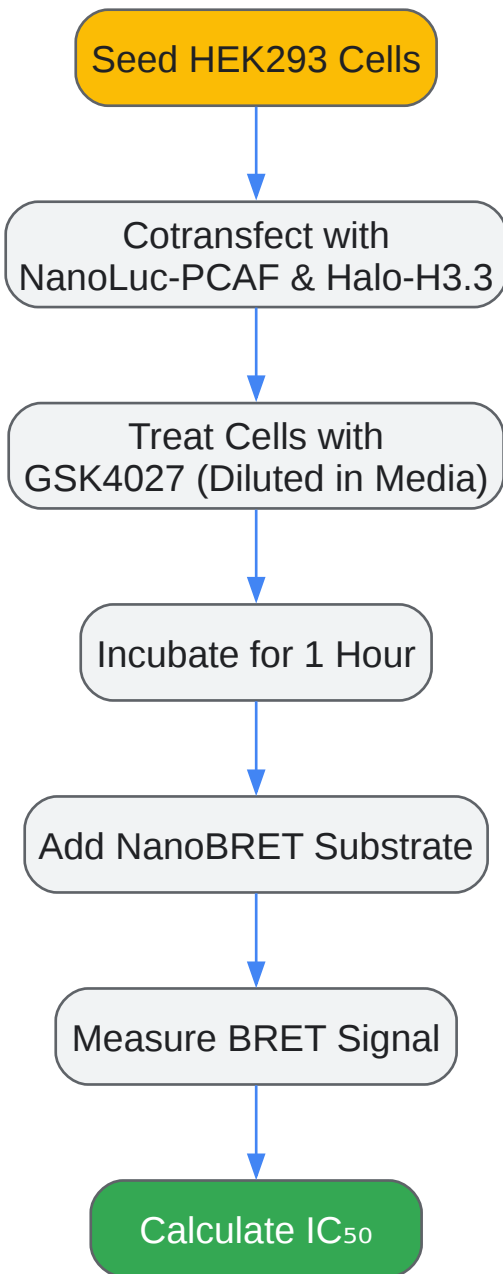
This protocol outlines the NanoBRET target engagement assay used to determine the cellular potency of GSK4027 in HEK293 cells, as referenced in the search results [3] [2].

Pre-experiment Preparation

- **Cell Line:** HEK293 cells [3] [2].
- **Cell Culture:** Maintain HEK293 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin in a humidified 37°C incubator with 5% CO₂ [5].
- **GSK4027 Stock Solution:** Reconstitute GSK4027 powder in DMSO to prepare a 10 mM concentrated stock solution. Aliquot and store at -20°C or -80°C [2] [1].
- **Key Reagents:**
 - Plasmids for expressing **NanoLuc-tagged full-length human PCAF** and **Halo-tagged histone H3.3** [3] [2].
 - NanoBRET detection reagents [3].
 - Opti-MEM or similar serum-free medium for transfection.
 - Appropriate transfection reagent (e.g., lipofectamine).

Experimental Workflow

The following diagram illustrates the key steps of the NanoBRET assay to evaluate GSK4027 target engagement.



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Critical Parameters and Optimization

- **Treatment Concentration:** The established cellular IC₅₀ is **60 nM** [3] [2]. A typical dose-response experiment would use a concentration range (e.g., 1 nM to 10 μM) to verify this potency.
- **Treatment Time:** The cited protocol uses an **18-hour incubation** with GSK4027 before measurement [2]. However, cellular target engagement was also confirmed after a **1-hour treatment**

[1], suggesting the effect is rapid. The 18-hour incubation might be optimal for ensuring equilibrium in the assay system.

- **Cytotoxicity Consideration:** GSK4027 showed no significant cytotoxicity in HEK293 cells at concentrations up to 10 μM over 72 hours, and cellular health assays indicated no changes in mitochondrial integrity, nuclear size, or membrane permeability up to 200 μM [3] [1]. This indicates a wide safety margin for its use in cellular assays.

Application Notes for Researchers

- **Probe Selection:** GSK4027 is recommended as a high-quality chemical probe with excellent selectivity (>70-fold over other bromodomains, including BRD4) and good cell permeability [4]. Always use the inactive enantiomer, **GSK4028**, as a negative control to confirm on-target effects [3] [4].
- **Distinguishing PCAF vs. GCN5 Effects:** A key caveat is that GSK4027 is equipotent against PCAF and GCN5 bromodomains [1]. It is difficult to distinguish which protein is responsible for observed phenotypic effects using this probe alone [4].
- **HEK293 Cell Line Considerations:** HEK293T cells, a derivative expressing the SV40 large T-antigen, are widely used due to their high transfection efficiency and robust protein production [5]. Ensure your cell line is properly authenticated and tested for mycoplasma contamination. For long-term experiments, it is recommended to keep the passage number below 20 to maintain cell integrity [5].

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